molecular formula C10H11NO3 B555310 (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 128502-56-7

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B555310
M. Wt: 193,2 g/mole
InChI Key: HIKCRLDSCSWXML-VIFPVBQESA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide information about the compound’s behavior under different conditions.


Scientific Research Applications

  • Biological Activity and Physiological Role :

    • Neurological Effects : This compound and its derivatives exhibit effects on the locomotor activity of mice and are detected in the brain after administration, suggesting a potential physiological role (Nakagawa et al., 1996).
  • Chemical Synthesis and Modification :

    • Synthesis Challenges : Coupling to this compound can be difficult, but specific methods using 1-hydroxy-7-azabenzotriazole and other agents have been effective in overcoming these challenges (Bozsó et al., 2000).
    • Improved Synthesis Methods : An improved synthesis method using a modified Pictet-Spengler reaction has been developed, yielding high purity products starting from D-tyrosine (Liu et al., 2008).
  • Pharmaceutical Applications :

    • Drug Development : This compound has been incorporated in the synthesis of novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as an efficacious and safe drug for diabetes (Azukizawa et al., 2008).
  • Biochemical Research :

    • Alkaloid Biosynthesis : Studies indicate that this compound is unlikely to be an intermediate in the biosynthesis of isoquinolines en route to morphine, but might be involved in other biochemical pathways in mammals (Brossi, 1991).
  • Antioxidant Properties :

    • Antioxidant Activity : Derivatives of this compound have demonstrated high antioxidant properties, indicating potential applications in combating oxidative stress (Kawashima et al., 1979).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.


Future Directions

This could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also involve proposed studies to learn more about the compound.


properties

IUPAC Name

(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCRLDSCSWXML-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

128502-56-7
Record name 128502-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 3
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 4
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
J Yang, S Basu, L Hu - Medicinal Chemistry Research, 2022 - Springer
Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic …
Number of citations: 0 link.springer.com
S Ju, M Qian, G Xu, L Yang, J Wu - Advanced Synthesis & …, 2019 - Wiley Online Library
Optically pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids constitute an important class of building blocks for the synthesis of natural products and synthetic pharmaceuticals. …
Number of citations: 9 onlinelibrary.wiley.com

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